molecular formula C13H15NO4 B1503160 Ethyl 2-benzyloxyimino-3-oxobutyrate

Ethyl 2-benzyloxyimino-3-oxobutyrate

Cat. No.: B1503160
M. Wt: 249.26 g/mol
InChI Key: CEADWDFQIWMXQB-UHFFFAOYSA-N
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Description

Ethyl 2-benzyloxyimino-3-oxobutyrate is a specialized organic compound featuring a benzyloxyimino group (-N-O-CH₂C₆H₅) at position 2 and a ketone (oxo) group at position 3, with an ethyl ester moiety. The benzyloxyimino group confers unique steric and electronic properties, influencing reactivity in cyclization and condensation reactions.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

ethyl 3-oxo-2-phenylmethoxyiminobutanoate

InChI

InChI=1S/C13H15NO4/c1-3-17-13(16)12(10(2)15)14-18-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3

InChI Key

CEADWDFQIWMXQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NOCC1=CC=CC=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes critical differences between Ethyl 2-benzyloxyimino-3-oxobutyrate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound* Not Available C₁₂H₁₃NO₄ (est.) ~247.24 (est.) Benzyloxyimino, Oxo, Ethyl Ester Organic synthesis intermediate
Ethyl 2-ethoxyimino-3-oxobutyrate 1286768-92-0 C₈H₁₃NO₄ 187.16 Ethoxyimino, Oxo, Ethyl Ester Industrial chemical synthesis
Methyl 2-benzoylamino-3-oxobutanoate Not Provided C₁₂H₁₃NO₄ (est.) 247.24 (est.) Benzoylamino, Oxo, Methyl Ester Heterocyclic compound synthesis
Ethyl 3-methyl-2-oxobutyrate 20201-24-5 C₇H₁₂O₃ 144.17 Methyl, Oxo, Ethyl Ester Flavoring agent, Solvent
Pyridine Derivative Not Provided C₁₂H₁₃BrN₂O₆ 385.15 (est.) Bromo, Nitro, Pyridinyl, Methoxy, Oxo Pharmaceutical intermediates

*Estimated values are derived from structural analogs.

Steric and Electronic Effects

  • Benzyloxyimino vs. Ethoxyimino: The benzyl group’s bulkiness in this compound may reduce reaction rates in sterically demanding environments but improves lipophilicity, enhancing solubility in organic solvents.
  • Benzoylamino vs. Benzyloxyimino: The benzoylamino group (electron-withdrawing) in stabilizes enolate intermediates, whereas the benzyloxyimino group (electron-donating) may favor alternative reaction pathways, such as [1,3]-dipolar cycloadditions.

Research Findings and Trends

  • Synthetic Methodologies: this compound likely follows synthetic routes analogous to , involving condensation of benzyloxyamine with β-keto esters under acid catalysis.
  • Heterocycle Synthesis : Compounds like and highlight the utility of β-keto esters in constructing nitrogen-containing heterocycles, a trend applicable to the target compound.
  • Thermodynamic Stability: The benzyloxyimino group may confer greater thermal stability compared to ethoxyimino analogs, as inferred from ISO-certified production processes for .

Q & A

Q. How should researchers design experiments to compare the catalytic activity of metal complexes in reactions involving this compound?

  • Methodological Answer : Use a factorial design varying metal type (e.g., Cu, Pd, Ni), ligand structure (bidentate vs. monodentate), and solvent (polar aprotic vs. non-polar). Response variables include yield and turnover frequency (TOF). Statistical analysis (ANOVA) identifies significant factors. Control experiments (blank reactions without catalysts) account for non-catalytic pathways .

Q. What statistical approaches are appropriate for analyzing discrepancies in reported thermodynamic parameters (e.g., ΔH, ΔS) for this compound’s reactions?

  • Methodological Answer : Apply multivariate regression to correlate experimental conditions (temperature, solvent dielectric constant) with thermodynamic data. Outlier detection (Grubbs’ test) removes anomalous datasets. Uncertainty quantification via Monte Carlo simulations improves parameter reliability .

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